3-(morpholin-4-yl)benzene-1-sulfonylchloride
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Overview
Description
3-(morpholin-4-yl)benzene-1-sulfonylchloride is a versatile chemical compound widely used in scientific research. It is known for its unique structure, which includes a morpholine ring attached to a benzene sulfonyl chloride group. This compound is often utilized in various chemical reactions and has significant applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-yl)benzene-1-sulfonylchloride typically involves the reaction of morpholine with benzene sulfonyl chloride. The process can be carried out under various conditions, including the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine. The reaction is usually performed at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-4-yl)benzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Nucleophiles such as amines, alcohols, and thiols.
- Oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate thioesters .
Scientific Research Applications
3-(morpholin-4-yl)benzene-1-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(morpholin-4-yl)benzene-1-sulfonylchloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholin-4-yl)benzenesulfonamide
- 4-(morpholin-4-yl)benzenesulfonic acid
- 4-(morpholin-4-yl)benzenesulfonyl fluoride
Uniqueness
3-(morpholin-4-yl)benzene-1-sulfonylchloride is unique due to its combination of a morpholine ring and a sulfonyl chloride group. This structure provides distinct reactivity and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry and other scientific fields .
Properties
IUPAC Name |
3-morpholin-4-ylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-2-9(8-10)12-4-6-15-7-5-12/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSPQZKFUZVEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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